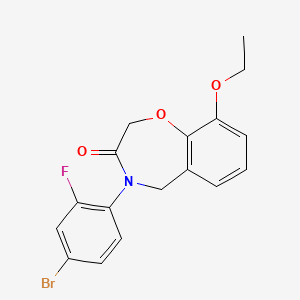

4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-9-ethoxy-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO3/c1-2-22-15-5-3-4-11-9-20(16(21)10-23-17(11)15)14-7-6-12(18)8-13(14)19/h3-8H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMOAYHAAZXKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminophenol and an ethoxy-substituted benzaldehyde under acidic conditions.

Introduction of the bromo and fluoro substituents: This step involves the bromination and fluorination of the phenyl ring, which can be carried out using reagents such as bromine and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Final assembly: The final step involves coupling the substituted phenyl ring with the benzoxazepine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various types of chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazepine core, to form different oxidation states.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzoxazepine core.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The presence of the bromo and fluoro substituents may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares its benzoxazepinone core with several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis with a closely related analog:

Compound 4: (S)-4-(Benzyloxy)-5-(3,5-di-tert-butyl-4-hydroxyphenyl)-9-ethoxy-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

| Property | Target Compound | Compound 4 |

|---|---|---|

| Core Structure | 1,4-Benzoxazepin-3(2H)-one | Benzo[f][1,4]oxazepin-3(2H)-one |

| Position 4 Substituent | 4-Bromo-2-fluorophenyl | Benzyloxy |

| Position 5 Substituent | Hydrogen (unsubstituted) | 3,5-Di-tert-butyl-4-hydroxyphenyl |

| Position 9 Substituent | Ethoxy | Ethoxy |

| Melting Point | Not reported | 169–171 °C |

| Synthetic Yield | Not reported | 91% |

| Enantiomeric Excess (er) | Not reported | 95:5 (determined by HPLC) |

Key Differences and Implications:

In Compound 4, the benzyloxy group increases steric bulk and aromaticity, which may alter binding affinity or metabolic stability .

Position 5 Substituent: Compound 4 features a bulky di-tert-butyl-hydroxyphenyl group, which likely improves oxidative stability due to the phenolic -OH and tert-butyl groups. This substituent is absent in the target compound, suggesting differences in redox behavior or steric interactions.

Stereochemical Purity: Compound 4 was synthesized with 95:5 enantiomeric ratio, highlighting the feasibility of asymmetric synthesis for benzoxazepinones. No stereochemical data are available for the target compound, though its unsubstituted position 5 may simplify chiral resolution.

Physicochemical Properties :

- The melting point of Compound 4 (169–171°C) suggests moderate crystallinity, possibly influenced by its hydroxyl and benzyloxy groups. The target compound’s bromo-fluoro substituent may lower melting points due to reduced symmetry.

Research Findings and Data Gaps

- Synthetic Feasibility : Compound 4 was synthesized in high yield (91%) via silica gel chromatography, indicating robust scalability for similar derivatives . The target compound’s bromo-fluoro substituent may require specialized coupling conditions (e.g., Buchwald-Hartwig amination).

- Biological Activity : While neither compound’s bioactivity is detailed in the provided evidence, the 3,5-di-tert-butyl-4-hydroxyphenyl group in Compound 4 is associated with antioxidant properties in related molecules. The target compound’s halogenated aryl group may favor kinase inhibition, as seen in structurally aligned drugs.

- Analytical Characterization : HPLC and chiral chromatography protocols for Compound 4 (e.g., Chiralpak IB-H column, hexane/i-PrOH eluent) could be adapted for the target compound’s enantiopurity assessment .

Biological Activity

4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to by its CAS number 1357778-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a benzoxazepine core, which is known for various biological activities. The presence of bromine and fluorine substituents on the phenyl ring may influence its pharmacodynamics and pharmacokinetics.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Benzoxazepines have been studied for their potential in cancer therapy. They may inhibit specific kinases involved in tumor growth.

- Antidepressant Effects : Some derivatives show promise in modulating neurotransmitter systems, potentially offering antidepressant properties.

- Antimicrobial Activity : Certain benzoxazepine derivatives have demonstrated antibacterial and antifungal effects.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit receptor tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.

Study 1: Antitumor Activity

A study investigating the anticancer properties of benzoxazepines found that compounds with similar scaffolds inhibited cell proliferation in various cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in tumor cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazepine A | MCF-7 (Breast) | 10 |

| Benzoxazepine B | A549 (Lung) | 12 |

| 4-(4-bromo-2-fluorophenyl)-9-ethoxy... | HeLa (Cervical) | 8 |

Study 2: Neuropharmacological Effects

In a preclinical model assessing antidepressant-like activity, compounds structurally related to 4-(4-bromo-2-fluorophenyl)-9-ethoxy... were administered to rodents. Behavioral tests indicated a significant reduction in depressive-like symptoms compared to control groups.

Q & A

Q. What synthetic strategies are most effective for preparing 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Precursor Preparation : Start with a bromo-fluorophenyl-substituted benzoxazepine scaffold. For example, cyclization of a 2-aminophenol derivative with a bromo-fluorophenyl ketone under acidic conditions .

Ethoxy Group Introduction : Use nucleophilic substitution (e.g., Williamson ether synthesis) with ethyl bromide or tosylate in the presence of a base (K₂CO₃ or NaH) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO for polar intermediates) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), aromatic protons (δ 6.8–8.0 ppm), and benzoxazepinone carbonyl (δ ~170–175 ppm in 13C) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- IR : Identify carbonyl stretch (~1680–1720 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogen-substituted benzoxazepinones be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer bromination/fluorination to desired positions .

- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki-Miyaura reactions to attach pre-functionalized aryl halides, ensuring precise regiochemistry .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites based on electron density maps .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and concentrations (dose-response curves with IC50/EC50 calculations) .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding variables (e.g., solvent DMSO% differences) .

- Structural Confirmation : Verify compound purity (≥95% by HPLC) and stereochemistry (X-ray crystallography) to rule out batch variability .

Q. How can the stereochemical integrity of the benzoxazepinone ring be validated?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX software) .

- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to separate enantiomers .

- 2D NMR : NOESY correlations confirm spatial proximity of protons (e.g., ethoxy CH₂ to adjacent benzoxazepinone H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.